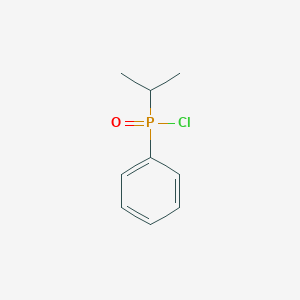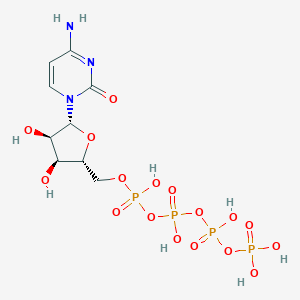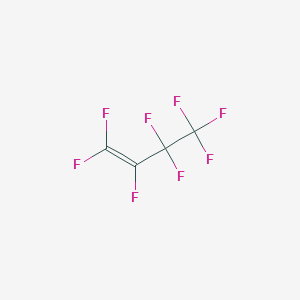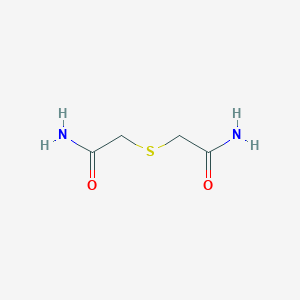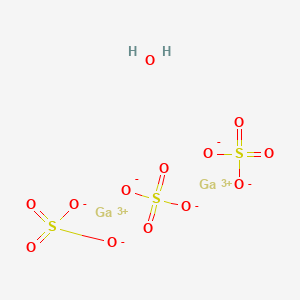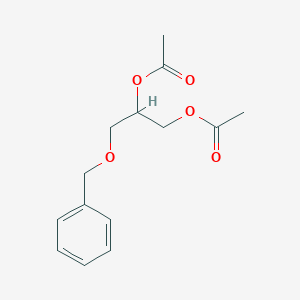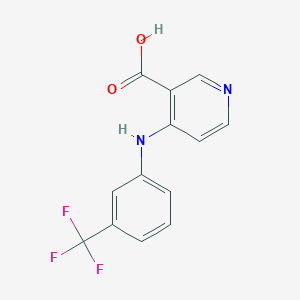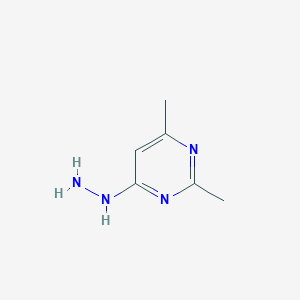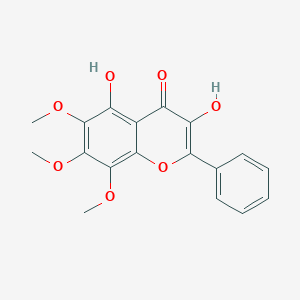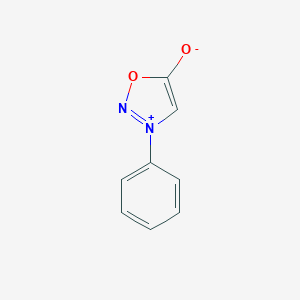
3-Phenylsydnone
説明
Synthesis Analysis
3-Phenylsydnone and its derivatives are synthesized through various methods. For example, a method for the synthesis of 3-methyl-4-phenylsydnone involved UV irradiation in solution, generating nitrile-imine which reacts with activated C, C double bonds and heterocumulenes to give five-membered heterocycles (Pfoertner & Foricher, 1980). Another synthesis approach described the creation of derivatives of 3-phenylsydnone with a pyrazolyl moiety (Havanur, Badami, & Puranik, 1980).
Molecular Structure Analysis
The molecular structure of 3-Phenylsydnone derivatives has been confirmed through various spectroscopic techniques. For example, a study on the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone used X-ray methods to determine the crystal structure (Nan'ya et al., 1987).
Chemical Reactions and Properties
3-Phenylsydnone undergoes various chemical reactions. A thermal reaction of 3-phenylsydnone with isoprene yielded different cycloaddition products, demonstrating its reactivity (Haneda, Imagawa, & Kawanisi, 1976). The photochemical reactions of 3-Phenylsydnone derivatives have also been explored, yielding diverse products depending on the reaction conditions (Huseya, Chinone, & Ohta, 1972).
Physical Properties Analysis
The physical properties of sydnone derivatives have been investigated through various measurements such as dielectric constant, refractive index, density, and viscosity. For instance, the dielectric constant of 3-propylsydnone was found to be very high compared to many organic solvents (Sasaki & Ishibashi, 1990).
Chemical Properties Analysis
The chemical properties of 3-Phenylsydnone and its derivatives are unique due to the mesoionic nature of sydnones. The electrophilic substitution reactions of various sydnone derivatives have been studied to understand the dual nature of the sydnone ring (Ding et al., 2013). Also, the donor-acceptor properties of sydnone derivatives have been investigated, revealing their high dielectric constants and other unique characteristics (Handa et al., 1997).
科学的研究の応用
-
Pharmaceuticals and Agrochemicals
- Application : Sydnones, including 3-Phenylsydnone, undergo thermal 1,3-dipolar cycloaddition reaction with dipolarophiles (alkynes or alkenes) to give exclusively derivatives containing a pyrazole moiety . These derivatives have numerous applications in pharmaceuticals and agrochemicals .
- Method : The sydnone cycloaddition reaction with alkynes requires harsh conditions, like high temperatures and long reaction times, giving poor regioselectivity to the resulting products . To overcome these constraints, new reactions named CuSAC (Copper- Catalyzed Sydnone-Alkyne Cycloaddition) and SPSAC (Strain-Promoted Sydnone- Alkyne Cycloaddition) have been developed .
- Results : These new reactions lead to pyrazoles with interesting constant kinetics .
-
Synthesis of Diaryl Sydnones
- Application : Diaryl sydnones are necessary for the synthesis of potential sydnone-based ligands of metal complexes .
- Method : A ball-milling approach towards the synthesis of diaryl sydnones was developed . This mechanochemical approach is efficient and time-saving, avoiding purification steps and reducing the use of organic solvents .
- Results : The method led to the successful synthesis of diaryl sydnones .
- Postsynthetic DNA Labeling
- Application : Sydnones, including 3-Phenylsydnone, are used for postsynthetic DNA labeling in cells . This is done through a process called Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) .
- Method : Two different sydnones, 3-phenylsydnone (PhSydH) and 4-chloro-3-phenyl-sydnone (PhSydCl), were incorporated into both 2’-deoxyuridines at position 5, and 7-deaza-2’-deoxyadenosines at position 7 . These modified nucleosides were synthetically incorporated into single-stranded DNAs, which were successfully postsynthetically labeled with cyclooctyne probes both in vitro and in cells .
- Results : The results show that sydnones are versatile bioorthogonal tags and have the potential to become essential tools for tracking DNA and potentially RNA in living cells .
- Bioorthogonal Chemical Reporters
- Application : Sydnones, including 3-Phenylsydnone, are used as bioorthogonal chemical reporters for the labeling of proteins and complex glycans .
- Method : Two classical sydnones, 3-phenylsydnone (PhSydH) and 4-chloro-3-phenyl-sydnone (PhSydCl), chosen for their excellent stability in biological environments, react with three representative cyclooctynes commonly used in bioconjugation .
- Results : The evaluation of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) kinetics with model substrates showed fast reactions with cyclooctyne probes .
将来の方向性
特性
IUPAC Name |
3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVEDHJIGSXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152639 | |
| Record name | 3-Phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Phenylsydnone | |
CAS RN |
120-06-9 | |
| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylsydnone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylsydnone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylsydnone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyloxadiazol-3-ium-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLSYDNONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



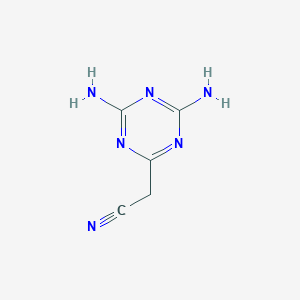
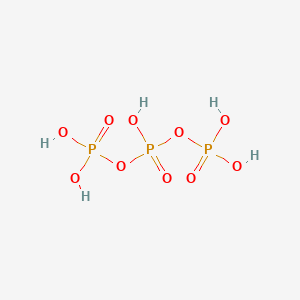
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

